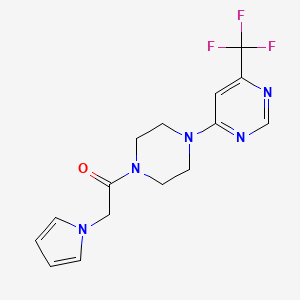
2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16F3N5O and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1H-pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, which is crucial for cancer therapy .
- Receptor Modulation : The compound may also act as a modulator of neurotransmitter receptors, particularly those involved in anxiety and depression. Its piperazine component is known to influence the serotonergic system and GABAA receptors .
Anticancer Properties
Research indicates that compounds structurally similar to This compound exhibit significant anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | Breast Cancer | 18 | PARP inhibition |
| 5a | Various | 0.01 - 100 | Cytotoxicity via apoptosis |
These findings suggest that the compound could be developed further as a potential anticancer agent due to its ability to induce cell death in cancerous cells .
Neuropharmacological Effects
Studies have shown that derivatives of piperazine can exhibit anxiolytic and antidepressant-like effects. The compound's ability to interact with serotonin receptors suggests potential therapeutic applications in treating mood disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anticancer Activity : A study on thiouracil amides demonstrated that related compounds inhibited PARP activity and enhanced apoptosis in breast cancer cells, suggesting a pathway for developing new cancer therapies .
- Neuropharmacological Evaluation : Research on piperazine derivatives indicated their effectiveness in modulating anxiety-related behaviors through serotonergic pathways, highlighting their potential as novel antidepressants .
- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole-based compounds have shown that modifications at specific positions can significantly enhance biological activity, providing insights into future drug design .
Propiedades
IUPAC Name |
2-pyrrol-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-5-7-23(8-6-22)14(24)10-21-3-1-2-4-21/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHUDYGZALYDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














